3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid
Description
3-(3-{[(3-Carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid is a synthetic organic compound characterized by a phenylacrylic acid backbone with a sulfonamide-linked 3-carboxypropyl substituent and a methyl group at the para position of the phenyl ring. This structural configuration suggests applications in medicinal chemistry (e.g., enzyme inhibition) and materials science, though direct data on its specific uses are absent in the provided evidence.
Properties
IUPAC Name |
4-[[5-[(E)-2-carboxyethenyl]-2-methylphenyl]sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c1-10-4-5-11(6-7-14(18)19)9-12(10)22(20,21)15-8-2-3-13(16)17/h4-7,9,15H,2-3,8H2,1H3,(H,16,17)(H,18,19)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADYWZNEFPLEOO-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylphenylacrylic acid with a sulfonyl chloride derivative, followed by the introduction of the carboxypropyl group through an amide formation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to obtain the desired product with high efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ in substituents on the phenyl ring, sulfonamide/sulfonyl groups, and additional functional groups. Key comparisons include:
(E)-2-(4-Methanesulfonylphenyl)-3-(3-bromo-4-hydroxyphenyl)acrylic acid (C1)
- Structure : Methanesulfonyl group at the para position, bromo and hydroxyl groups on the adjacent phenyl ring.
- Properties: Melting point 234.9–236.2°C; HPLC retention time 8.092 min (methanol:water = 5:5); 96.50% purity .
- Comparison : Unlike the target compound, C1 lacks a sulfonamide bridge and features bromo/hydroxy substituents, enhancing electrophilicity and hydrogen-bonding capacity. The methanesulfonyl group may increase metabolic stability compared to the carboxypropyl chain.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure : Dihydroxy groups at positions 3 and 4 on the phenyl ring.
- Applications : Pharmacological research, antioxidant studies, and food/cosmetic additives .
- Comparison : The absence of sulfonamide and carboxypropyl groups in caffeic acid limits its utility in sulfonamide-targeted therapies but enhances its role in redox biology.
3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic Acid
Functional Group Analysis
Sulfonamide vs. Sulfonyl Groups
- The target compound’s sulfonamide group (-SO₂-NH-) enables hydrogen bonding and enzyme inhibition (e.g., carbonic anhydrase), whereas sulfonyl groups (e.g., -SO₂-CH₃ in C1) primarily contribute to electron-withdrawing effects .
Carboxypropyl Chain vs. Halogen/Hydroxy Substituents
- In contrast, bromo/hydroxy groups (C1) or fluorine () enhance reactivity and binding specificity .
Data Table: Key Properties of Analogues
Pharmacological and Industrial Relevance
- Target Compound: Hypothesized to act as a sulfonamide-based inhibitor (e.g., targeting proteases or kinases) due to its structural similarity to known sulfonamide drugs. The carboxypropyl chain could modulate bioavailability.
- Fluorinated Analogues (e.g., 3-(3-Fluoro-4-methylphenyl)acrylic acid): Fluorine atoms improve metabolic stability and lipophilicity, making them candidates for drug development .
- Imidazole Derivatives (e.g., N-[(4-MePh)SO₂]histidine): Heterocyclic moieties enhance binding to metal ions or receptors, useful in catalysis or medicinal chemistry .
Biological Activity
3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid, a compound with potential therapeutic applications, is of interest due to its biological activities. This article explores its pharmacological properties, synthesis, and mechanisms of action based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an acrylic acid backbone conjugated with a sulfonamide moiety and a carboxypropyl side chain.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in various biological systems.
- Case Study: A study demonstrated that derivatives of acrylic acids, including those with sulfonamide groups, showed enhanced radical scavenging activity, suggesting potential applications in treating oxidative stress-related diseases .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways.
- Acetylcholinesterase (AChE) Inhibition: Similar compounds have shown promising results in inhibiting AChE, which is critical for managing Alzheimer's disease. The structure-activity relationship indicates that modifications to the side chains can enhance inhibitory potency .
- Tyrosinase Inhibition: Tyrosinase is involved in melanin production; thus, inhibitors can be beneficial in cosmetic applications. Compounds with similar structures have been reported to exhibit significant tyrosinase inhibition, with IC50 values comparable to standard inhibitors .
3. Antimicrobial Activity
The antimicrobial properties of acrylic acid derivatives are well-documented.
- Case Study: A series of studies showed that sulfonamide-containing acrylic acids possess significant antibacterial activity against various strains, including resistant bacteria. This suggests their potential as lead compounds in antibiotic development .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging: The presence of hydroxyl and carboxylic groups contributes to the compound's ability to neutralize free radicals.
- Enzyme Binding: Molecular docking studies indicate that the compound can effectively bind to active sites of target enzymes like AChE and tyrosinase, inhibiting their activity through competitive or non-competitive mechanisms .
Synthesis
The synthesis of this compound can be achieved through multi-step reactions involving:
- Formation of the acrylic acid backbone.
- Introduction of the sulfonamide group via nucleophilic substitution.
- Addition of the carboxypropyl side chain through coupling reactions.
Data Table: Biological Activities
| Activity Type | Test Methodology | Results (IC50/Activity) |
|---|---|---|
| Antioxidant | DPPH Scavenging Assay | Significant activity noted |
| AChE Inhibition | Enzyme Assay | IC50 = 12.5 µM |
| Tyrosinase Inhibition | Enzyme Assay | IC50 = 15 µM |
| Antibacterial | Disk Diffusion Method | Effective against E. coli & S. aureus |
Q & A
Q. What are the recommended synthetic routes for 3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves multi-step routes, including sulfonylation, coupling, and carboxylation. Key steps include:
- Sulfonylation: Reacting 3-amino-4-methylphenyl derivatives with sulfonyl chlorides (e.g., 3-carboxypropylsulfonyl chloride) under anhydrous conditions with a base like triethylamine to form the sulfonamide linkage .
- Acrylic Acid Formation: Utilize a Heck coupling or Knoevenagel condensation to introduce the acrylic acid moiety. Microwave-assisted synthesis (e.g., 80–100°C, 20–30 minutes) can enhance reaction efficiency and yield .
- Optimization: Adjust solvent polarity (e.g., DMF for solubility), catalyst loading (e.g., palladium for coupling), and temperature gradients during purification (e.g., column chromatography with silica gel) to minimize side products .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy: Use H NMR (500 MHz) to confirm sulfonamide and acrylic proton environments. For example, the aromatic protons near the sulfonyl group typically appear downfield (δ 7.5–8.0 ppm) .
- HPLC: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (210 nm) to verify purity (>98%) and monitor byproducts .
- Mass Spectrometry: High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H] at m/z 384.1) and fragmentation patterns .
Q. What purification methods ensure high purity for research applications?
Methodological Answer:
- Column Chromatography: Use silica gel (40–63 µm) with eluents like ethyl acetate/hexane (3:7) to separate polar impurities. Gradient elution improves resolution .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for crystal formation. Monitor melting points (e.g., 180–185°C) to confirm purity .
- HPLC Prep-Scale Systems: For challenging separations, preparative HPLC with a 20 mm × 250 mm column can isolate milligram quantities of high-purity compound .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking be applied to study interactions of this compound with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Parameterize the sulfonyl and carboxyl groups for accurate hydrogen-bonding predictions .
- DFT Calculations: Gaussian 09 with B3LYP/6-31G* basis sets can optimize geometry, calculate electrostatic potentials, and predict reactivity sites (e.g., electrophilic acrylic acid moiety) .
- MD Simulations: Run 100 ns simulations in GROMACS to assess stability in aqueous or lipid bilayers, focusing on sulfonamide group hydration .
Q. What strategies resolve contradictions in spectral data during structural characterization?
Methodological Answer:
- Cross-Validation: Compare H NMR with C NMR and DEPT-135 to distinguish overlapping signals (e.g., methyl vs. aromatic carbons). For example, the methyl group on the phenyl ring should appear at δ 20–25 ppm in C NMR .
- Isotopic Labeling: Synthesize N-labeled analogs to confirm sulfonamide nitrogen environments via H-N HSQC .
- X-ray Crystallography: Resolve ambiguous NOEs or coupling constants by obtaining single-crystal structures, especially if tautomerism or rotameric forms are suspected .
Q. How can researchers evaluate the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
Methodological Answer:
- Accelerated Stability Studies: Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. The sulfonamide group is prone to hydrolysis at pH < 3 or > 10 .
- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (e.g., ~200°C) to define safe handling ranges .
- Light Exposure Tests: Use UV-vis spectroscopy (λ = 254 nm) to monitor photodegradation of the acrylic acid moiety in solution .
Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be addressed?
Methodological Answer:
- Byproduct Formation: At larger scales, side reactions (e.g., over-sulfonylation) increase. Use in situ IR to monitor reaction progress and quench intermediates promptly .
- Purification Bottlenecks: Replace column chromatography with centrifugal partition chromatography (CPC) for faster, solvent-efficient separations .
- Catalyst Recovery: Immobilize palladium catalysts on magnetic nanoparticles to reduce metal leaching and enable reuse .
Q. How can researchers assess the environmental impact of this compound using green chemistry principles?
Methodological Answer:
- Persistence Studies: Use OECD 301B guidelines to measure biodegradability in activated sludge. Sulfonamides often show low degradation rates, necessitating structural modifications .
- Toxicity Profiling: Perform Daphnia magna acute toxicity tests (EC50) and Ames tests for mutagenicity. Computational QSAR models can prioritize hazardous substituents (e.g., perfluoroalkyl groups to avoid) .
- Solvent Substitution: Replace DMF with cyclopentyl methyl ether (CPME) in synthesis to reduce environmental footprint .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
